Guaiacol

Description

Overview of Guaiacol as a Research Subject

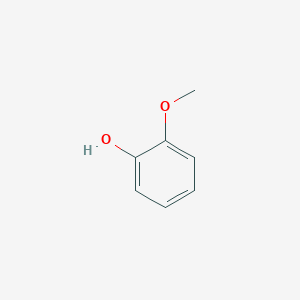

Guaiacol, a naturally occurring organic compound with the chemical formula C₇H₈O₂, is a subject of significant interest in various fields of academic research. vinatiorganics.com Chemically, it is known as 2-methoxyphenol, a phenolic compound containing a methoxy (B1213986) functional group. wikipedia.orgdrugbank.com It often appears as a colorless to pale yellow viscous oil or crystalline solid with a characteristic smoky and sweet odor. vinatiorganics.commetoree.com Guaiacol is found in wood smoke as a product of the pyrolysis of lignin (B12514952) and is also present in essential oils of various plants like celery seeds, tobacco leaves, orange leaves, and lemon peels. wikipedia.orgdrugbank.com

In scientific research, guaiacol serves as a versatile molecule with diverse applications. It is frequently used as a model compound in studies related to the upgrading of biomass and bio-oils, particularly in the context of lignin depolymerization. researchgate.netsurrey.ac.uk Its structure makes it a valuable precursor for the synthesis of a wide range of compounds, including flavorants, fragrances, and pharmaceuticals. vinatiorganics.comacs.org For instance, an estimated 85% of the world's vanillin (B372448) supply is synthesized from guaiacol. wikipedia.org

Furthermore, guaiacol is utilized in enzymatic assays, particularly for measuring peroxidase activity. metoree.comwisdomlib.org The enzyme peroxidase catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide, resulting in the formation of a colored product, tetraguaiacol, which can be quantified spectrophotometrically. metoree.com This reaction is a fundamental tool in biochemistry and environmental science for studying enzyme kinetics and oxidative stress.

Historical Context of Guaiacol Research

The scientific investigation of guaiacol dates back to the 19th century. The compound was first isolated in 1826 by Otto Unverdorben. wikipedia.orgmetoree.com A significant milestone in its early research was its isolation from the tree resin guaiac (B1164896) by A. Sobrero in 1843. acs.org Historically, guaiacol was primarily derived from guaiacum or wood creosote. wikipedia.org

Early research focused on its medicinal properties, leading to its use as an expectorant, antiseptic, and local anesthetic. drugbank.comacs.org These applications stemmed from its presence as a major component of creosote, which was used to treat various ailments. metoree.com

The development of synthetic methods for guaiacol production marked a new era in its research and application. A common laboratory and industrial synthesis involves the methylation of ortho-catechol using reagents like dimethyl sulfate (B86663). wikipedia.orgmetoree.com Another method involves a two-step process starting from o-anisidine (B45086), derived from anisole (B1667542), via a diazonium derivative. metoree.com These synthetic routes provided a more consistent and pure source of guaiacol, facilitating its broader use in chemical synthesis and research.

Significance of Guaiacol in Scientific Inquiry

The importance of guaiacol in scientific inquiry is multifaceted, spanning across chemistry, biology, and environmental science.

In Chemical Synthesis and Industry: Guaiacol is a crucial building block in organic synthesis. Its utility as a precursor for flavorants like eugenol (B1671780) and the majority of the world's synthetic vanillin highlights its economic and industrial significance. wikipedia.org It is also a starting material for the synthesis of other valuable chemicals, including dyes and resins used in coatings and adhesives. vinatiorganics.com

In Biomass and Lignin Research: As a major platform chemical derived from lignin, guaiacol is central to research on renewable resources and biofuels. researchgate.net Lignin, a complex polymer in plant cell walls, can be broken down to produce guaiacol and its derivatives. wikipedia.org Researchers extensively use guaiacol as a model compound to study the catalytic hydrodeoxygenation (HDO) process, a critical step in converting biomass-derived oils into high-value fuels and chemicals. surrey.ac.ukmdpi.com

In Biological and Environmental Studies: Guaiacol plays a significant role in enzymology, particularly in the study of peroxidases. wisdomlib.org Guaiacol peroxidase (GPX) is an enzyme involved in various plant physiological processes, including development, stress tolerance, and defense against pathogens. wisdomlib.orgnih.govbioresearch.ro The oxidation of guaiacol by these enzymes is a widely used method to assess their activity in various biological and environmental samples. wisdomlib.org Recent studies have also explored the antioxidant and antimicrobial properties of guaiacol, investigating its potential to inhibit the growth of plant pathogens. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26247-00-7 | |

| Record name | Phenol, 2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26247-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023113 | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (open cup) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |

CAS No. |

90-05-1 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA7MAH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of Guaiacol and Its Derivatives

Chemical Synthesis Pathways of Guaiacol

Several established chemical routes facilitate the synthesis of guaiacol in laboratory and industrial settings. These methods often involve the modification of related aromatic compounds.

Methylation of o-Catechol

One of the conventional methods for producing guaiacol is through the methylation of o-catechol (1,2-dihydroxybenzene). This reaction typically employs methylating agents such as dimethyl sulfate (B86663) ((CH₃O)₂SO₂) in the presence of a base like potash (potassium carbonate) or sodium hydroxide. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.govsigmaaldrich.com

The reaction can be represented as: C₆H₄(OH)₂ + (CH₃O)₂SO₂ → C₆H₄(OH)(OCH₃) + HO(CH₃O)SO₂ fishersci.cathegoodscentscompany.com

Alternative methylating agents, such as dimethyl carbonate (DMC), have also been investigated for the O-methylation of catechol. Studies have shown that DMC can be a more efficient methylating agent than methanol, achieving higher catechol conversion and guaiacol selectivity. For instance, reactions using DMC over alumina (B75360) catalysts have resulted in guaiacol selectivity of approximately 70%, with catechol conversion reaching 68% at 553 K (280 °C) after 1 hour. The presence of water in the feed can significantly enhance catalytic activity and guaiacol yield in these vapor-phase methylation processes. Furthermore, various metal phosphate (B84403) catalysts, including cerium phosphate (CP) and lanthanum phosphate (LP), have demonstrated promising catalytic performance for the selective O-methylation of catechol with methanol, offering more economical and environmentally friendly routes.

| Methylating Agent | Catalyst | Catechol Conversion (%) | Guaiacol Selectivity (%) | Reaction Temperature (K) | Reference |

| Dimethyl Sulfate | Potash | Not specified | Not specified | Not specified | fishersci.cathegoodscentscompany.com |

| Dimethyl Carbonate | Alumina | 68 (at 1h) | ~70 | 553 | |

| Methanol | Alumina | 6 | 59 | Not specified | |

| Methanol | Cerium Phosphate (CP) | High (best among tested) | High (best among tested) | Not specified |

Hydrolysis of o-Anisidine (B45086) Diazonium Derivatives

Guaiacol can also be synthesized through the hydrolysis of o-anisidine (2-methoxyaniline) via its diazonium derivative. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.gov This laboratory method involves a two-step process where o-anisidine, typically derived from anisole (B1667542), is first diazotized, and then the resulting diazonium compound is hydrolyzed. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.gov

A common procedure involves dissolving o-anisidine in iced water and sulfuric acid, followed by the addition of sodium nitrite (B80452) for diazotization. The diazotized compound is then hydrolyzed in a mixed liquid, often at elevated temperatures (e.g., 135-140 °C) in the presence of concentrated sulfuric acid and anhydrous sodium sulfate to obtain guaiacol. Continuous hydrolysis processes using copper sulfate as a catalyst have also been developed, maintaining specific sulfuric acid and copper sulfate concentrations to optimize the yield.

Selective Mono-Demethylation of Dimethylated Catechol

Another synthetic pathway involves the dimethylation of catechol, followed by a selective mono-demethylation step to yield guaiacol. fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.gov This approach is particularly relevant for valorizing biomass-derived aromatic ether polymers.

One method for selective mono-demethylation utilizes nucleophiles such as thioethoxide (B8401739) (alkali ethanethiolate) in dimethyl formamide. For example, 1,2-dimethoxybenzene (B1683551) (veratrol), a dimethylated catechol, can be preferentially monodemethylated to guaiacol using this method, although some further demethylation to catechol can occur.

Biocatalytic approaches have also emerged for the regioselective O-demethylation of aryl methyl ethers. A cobalamin-dependent veratrol-O-demethylase (vdmB) has been shown to preferentially monodemethylate veratrol (1,2-dimethoxybenzene) to guaiacol, with a conversion of 54% in one study, producing only a tiny amount (1%) of the didemethylated product, catechol. This enzyme facilitates an oxygen-independent demethylation via methyl transfer, offering a milder and regioselective alternative to chemical methods.

Electrocatalytic Hydrogenation Approaches

Electrocatalytic hydrogenation (ECH) represents a promising and environmentally benign route for the valorization of lignin-derived compounds, including guaiacol, into valuable chemicals and fuels. This process involves the electrochemical reduction of guaiacol, typically performed in a stirred slurry electrochemical reactor (SSER) using supported metal catalysts like platinum on carbon (Pt/C). ECH allows for the in situ and continuous generation of chemisorbed hydrogen on the electrocatalyst surface through electrochemical water and/or proton reduction.

| Catalyst | Reactor Type | Conditions | Key Products | Reference |

| Pt/C | Stirred Slurry Electrochemical Reactor (SSER) | Mild (25–60 °C, 1 atm) | Cyclohexanol, 2-methoxycyclohexanol, cyclohexanone | |

| Rh/CF | MEA flow cell | 300–500 mA cm⁻² current density | High-value chemicals (e.g., 2-methoxy-cyclohexanol) |

The choice of electrolyte significantly influences guaiacol conversion, product distribution, and Faradaic efficiency in ECH. Studies have investigated various catholyte-anolyte combinations, separated by a cation exchange membrane (e.g., Nafion® 117), including acid-acid (e.g., H₂SO₄/H₂SO₄), neutral-acid (e.g., NaCl/H₂SO₄), and alkaline-acid (e.g., NaOH/H₂SO₄) pairs.

Research findings indicate that acid-acid and neutral-acid electrolyte pairs are generally the most effective for the ECH of guaiacol. In the case of the neutral-acid pair, proton diffusion and migration from the anolyte to the catholyte supply the necessary protons for the ECH reaction. Methanesulfonic acid (MSA) has also been explored as an eco-friendly electrolyte, demonstrating comparable ionic conductivity to mineral acids and enabling high Faradaic efficiencies in paired electrosynthesis systems.

Parametric studies under galvanostatic control are crucial for understanding and optimizing the ECH of guaiacol. These studies investigate the impact of variables such as constant cathode superficial current density, temperature, and cathode potential on the reaction outcomes.

Under galvanostatic conditions, the guaiacol conversion routes are influenced by the temperature and cathode potential-dependent surface coverage of adsorbed hydrogen radicals, which are generated through the electroreduction of protons. For example, ECH at a constant cathode superficial current density of -182 mA cm⁻² and higher temperatures (e.g., 60 °C) can favor a pathway primarily leading to cyclohexanone. The stirred slurry electrochemical reactor (SSER) configuration allows for operation at industrially relevant cathode superficial current densities, often exceeding 100 mA cm⁻², while maintaining high conversions and efficiencies. Mass transport rates of reactants to the catalyst surface and collision rates between catalyst particles and the current collector also play a significant role, emphasizing the need for optimal stirring to ensure good electrical contact within the catalyst bed slurry.

Process Mechanisms and Catalyst Reusability in Electrocatalytic Hydrogenation

Electrocatalytic hydrogenation (ECH) presents a promising method for upgrading biomass-derived phenolics, including guaiacol, into more valuable chemicals. This process typically occurs under mild conditions (e.g., ≤80 °C and ambient pressure) within fuel cell systems, aligning with green chemistry principles by reducing reliance on fossil fuels. mdpi.comresearchgate.net

The mechanisms of ECH involve intricate sequences of proton and electron transfer steps. Key factors influencing selectivity and kinetics include the electrode material and the applied potential. The characteristics of the electrocatalyst surface and proton mobility are also critical for the effectiveness of the mechanism. mdpi.com For instance, in the electrocatalytic hydrogenation of benzaldehyde (B42025) on copper, the process involves two successive hydrogen additions, primarily through a proton-coupled electron transfer mechanism. acs.org Research in this area aims to enhance the efficiency and environmental compatibility of these processes. mdpi.com

Enzymatic and Microbial Biosynthesis of Guaiacol

Guaiacol is not only synthesized chemically but also through various enzymatic and microbial pathways in nature. These biological routes are gaining interest, particularly for the production of "natural" flavorings.

Role of O-methyltransferases (OMT) in Guaiacol Synthesis

O-methyltransferases (OMTs) are a significant family of enzymes responsible for the synthesis of numerous small molecules, including aroma compounds like guaiacol. nih.govebi.ac.uk One possible biosynthetic route for guaiacol is through the methylation of catechol. nih.govebi.ac.uk

Research has identified specific OMTs involved in guaiacol synthesis. For example, a tomato ( Solanum lycopersicum ) O-methyltransferase, designated CTOMT1, has been shown to preferentially methylate catechol, leading to guaiacol production. nih.govebi.ac.uk Studies involving the manipulation of CTOMT1 gene expression in transgenic tomato plants have demonstrated a direct correlation: reduced CTOMT1 expression resulted in significantly lower guaiacol emissions, while overexpression led to a slight increase, suggesting that catechol availability might limit guaiacol production. nih.govebi.ac.uk Further experiments confirmed this by showing increased guaiacol production when exogenous catechol was supplied to tomato pericarp discs, particularly in CTOMT1-overexpressing discs. nih.gov

In Nymphaea prolifera (waterlily), certain OMTs, specifically NpOMT5, NpOMT7, and NpOMT9, have been identified to produce guaiacol through in vitro enzymatic assays. oup.com

Catechol Methylation as a Biosynthetic Route

Catechol methylation is a direct and important biosynthetic pathway for guaiacol. This reaction is catalyzed by catechol O-methyltransferases (COMTs), which facilitate the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol, yielding guaiacol and S-adenosyl-L-homocysteine (SAH). ebi.ac.ukuniprot.orgexpasy.orggenome.jp

The general reaction can be represented as: Catechol + S-adenosyl-L-methionine → Guaiacol + S-adenosyl-L-homocysteine + H+ ebi.ac.ukuniprot.orgexpasy.orggenome.jp

This enzymatic activity is observed in various organisms, including plants like Solanum lycopersicum nih.govebi.ac.uk and even in mammalian systems where COMTs act on catecholamines. uniprot.orgexpasy.org Industrially, the O-methylation of catechol with dimethyl carbonate over aluminophosphate catalysts is an effective method for guaiacol production, offering a greener alternative to traditional methods that use toxic alkylating agents. mdpi.comresearchgate.net

Microbial Biotransformation Pathways

Microorganisms play a significant role in the biotransformation of various aromatic compounds into guaiacol, often as part of their metabolic degradation pathways.

Conversion from Ferulic Acid via Vanillin (B372448) and Vanillic Acid

Guaiacol can be produced microbially from ferulic acid, often involving vanillin and vanillic acid as intermediates. researchgate.netgoogle.com This pathway is particularly relevant in the context of microbial degradation of lignin-derived compounds. oup.comresearchgate.net

The general sequence of conversion from ferulic acid to guaiacol involves:

Ferulic Acid to 4-Vinylguaiacol (4-VG): Many microorganisms, including lactic acid bacteria (LAB) and Enterobacter species, can decarboxylate ferulic acid to 4-vinylguaiacol. nih.govajol.infoynu.edu.cnnih.govtandfonline.comresearchgate.net This step is catalyzed by enzymes like phenolic acid decarboxylase. nih.gov

4-VG to Vanillin: While 4-VG is a common intermediate, its direct conversion to vanillin can occur. ynu.edu.cntandfonline.com

Vanillin to Vanillic Acid: Vanillin can be oxidized to vanillic acid by enzymes such as vanillin dehydrogenase. researchgate.netresearchgate.netmdpi.com

Vanillic Acid to Guaiacol: Vanillic acid is then converted to guaiacol through a non-oxidative decarboxylation reaction, primarily catalyzed by the vanillate (B8668496) decarboxylase complex. oup.comresearchgate.netnih.govresearchgate.netacs.orgnih.gov

Table 1 summarizes the microbial conversions observed in this pathway:

| Precursor Compound | Intermediate(s) | Product Compound | Microorganisms Involved (Examples) | Key Enzyme(s) |

| Ferulic Acid | 4-Vinylguaiacol | - | Lactobacillus farciminis, Enterobacter soli, Enterobacter aerogenes, Schizophyllum commune nih.govajol.infonih.govtandfonline.comresearchgate.net | Phenolic Acid Decarboxylase |

| Ferulic Acid | Vanillin, Vanillic Acid | Guaiacol | Alicyclobacillus acidoterrestris, Bacillus megaterium, Streptomyces strains researchgate.netoup.comresearchgate.netnih.govacs.orgnih.gov | Vanillate Decarboxylase Complex |

| Vanillin | Vanillic Acid | Guaiacol | Alicyclobacillus acidoterrestris researchgate.netresearchgate.net | Vanillin Dehydrogenase, Vanillate Decarboxylase Complex |

| Vanillic Acid | - | Guaiacol | Bacillus megaterium, Streptomyces strains, Rhodotorula rubra, Nocardia sp., Bacillus subtilis, Staphylococcus gallinarum, Alicyclobacillus suci oup.comresearchgate.netnih.govresearchgate.netacs.orgnih.govacs.orgnih.gov | Vanillate Decarboxylase Complex |

Vanillate Decarboxylase Complex Activity

The vanillate decarboxylase complex plays a central role in the microbial production of guaiacol from vanillic acid. This enzymatic complex facilitates the non-oxidative decarboxylation of vanillic acid, leading to the formation of guaiacol and carbon dioxide. oup.comresearchgate.netnih.govresearchgate.netnih.gov

This activity has been observed in various microbial strains, including Bacillus megaterium, Streptomyces strains, the yeast Rhodotorula rubra, and a Nocardia sp. oup.comresearchgate.netnih.gov Specifically, Bacillus subtilis has shown high efficiency in biotransforming vanillic acid into guaiacol, with transformation efficiencies reaching approximately 55.4% after 33 hours of incubation. oup.com The genes encoding the vanillate decarboxylase complex (vdc genes) have been cloned and characterized in some microorganisms, such as a Streptomyces sp. D7 strain. oup.com Recently, it has been noted that Alicyclobacillus suci strains produce significantly more guaiacol than Alicyclobacillus acidoterrestris, and A. suci genomes often contain duplicate copies of vdcC, a phenolic acid decarboxylase gene putatively responsible for guaiacol synthesis. nih.gov

This microbial pathway is particularly relevant in contexts such as cork taint in wine, where the degradation of vanillic acid by bacterial strains growing on cork can lead to guaiacol accumulation. oup.comresearchgate.netresearchgate.net

Enzymatic Mechanisms (e.g., Vanillin Dehydrogenase, Vanillic Acid Decarboxylase)

The enzymatic biosynthesis of guaiacol primarily involves a two-step pathway from vanillin, with vanillic acid as a key intermediate. This pathway has been extensively studied in microorganisms, particularly in Alicyclobacillus acidoterrestris, a bacterium known for causing spoilage in fruit juices through guaiacol production. researchgate.net

Vanillin Dehydrogenase (Vdh) Vanillin dehydrogenase (Vdh) plays a critical role in the initial step of guaiacol biosynthesis from vanillin. This enzyme catalyzes the oxidation of vanillin to vanillic acid. researchgate.netresearchgate.netnih.gov In Alicyclobacillus acidoterrestris DSM 3923, this conversion is facilitated by NAD(P)+-dependent vanillin dehydrogenases. researchgate.netnih.gov The gene encoding vanillin dehydrogenase (vdh) regulates this bioconversion in several microorganisms. researchgate.netresearchgate.net Research has shown that deleting the vdh gene in Amycolatopsis sp. ATCC 39116 significantly reduces vanillin degradation to vanillic acid, highlighting its importance in this pathway. mdpi.com Similarly, in Bacillus subtilis 3NA, the enzyme YfmT has been identified as the sole vanillin dehydrogenase, responsible for converting vanillin to vanillic acid. nih.gov

Vanillic Acid Decarboxylase (Vdc) Following the oxidation of vanillin to vanillic acid, vanillic acid decarboxylase (Vdc) catalyzes the non-oxidative decarboxylation of vanillic acid to produce guaiacol. researchgate.netresearchgate.netnih.govoup.com This enzyme complex is oxygen-insensitive and pyridine (B92270) nucleotide-independent. researchgate.netnih.gov The vanillic acid decarboxylase complex has been identified in various microorganisms, including Alicyclobacillus, Bacillus megaterium, Streptomyces strains, the yeast Rhodotorula rubra, and a Nocardia sp. researchgate.netoup.comasm.org

Detailed research on Streptomyces sp. D7, isolated from soil, has elucidated the genetic basis of this non-oxidative decarboxylation. A gene cluster consisting of three open reading frames (vdcB, vdcC, and vdcD) was identified. Expression of this entire vdc gene cluster in Streptomyces lividans 1326 enabled the heterologous host to efficiently decarboxylate vanillic acid to guaiacol, demonstrating the specificity of this system for vanillic acid. nih.gov

Other Enzymatic Pathways and Considerations While the vanillin-vanillic acid-guaiacol pathway is prominent, other enzymatic routes to guaiacol have been explored. For instance, a tomato O-methyltransferase (CTOMT1) has been identified that preferentially methylates catechol to produce guaiacol. nih.gov This suggests an alternative biosynthesis route in plants. Peroxidases, such as horseradish peroxidase (HRP) or peroxidases from Brassica oleracea, can also catalyze the oxidative coupling of phenols like guaiacol, leading to dimeric or oligomeric products, although this is more related to its modification or degradation rather than de novo synthesis. japsonline.comresearchgate.net

The efficiency of guaiacol production can vary significantly depending on the microbial strain and the specific enzymatic activities present. For example, some studies indicate that the conversion of vanillic acid to guaiacol is faster than that of vanillin to guaiacol. researchgate.net

The following table summarizes key enzymatic conversions related to guaiacol biosynthesis:

| Enzyme/Compound | Substrate | Product | Organism/Context | Reference |

| Vanillin Dehydrogenase | Vanillin | Vanillic Acid | Alicyclobacillus acidoterrestris, Amycolatopsis sp., Bacillus subtilis 3NA | researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov |

| Vanillic Acid Decarboxylase | Vanillic Acid | Guaiacol | Alicyclobacillus acidoterrestris, Nocardia sp., Streptomyces sp. D7, Bacillus subtilis | researchgate.netresearchgate.netnih.govnih.govresearchgate.netoup.comasm.orgnih.gov |

| Catechol O-methyltransferase (CTOMT1) | Catechol | Guaiacol | Solanum lycopersicum (tomato) | nih.gov |

Chemical Reactivity and Transformation Mechanisms of Guaiacol

Oxidation Reactions

Guaiacol undergoes various oxidation reactions, leading to the formation of specific products and exhibiting radical scavenging properties.

Formation of Tetraguaiacol in Peroxidase Assays

Guaiacol serves as a widely utilized substrate in peroxidase assays. In the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes catalyze the oxidation of guaiacol, leading to the formation of tetraguaiacol. ableweb.orgbioone.org This product can be quantitatively detected and measured spectrophotometrically at a wavelength of 470 nm, owing to its distinct absorbance. ableweb.orgtandfonline.com The molar extinction coefficient for tetraguaiacol in this reaction is reported as 2.66 × 10⁴ M⁻¹ cm⁻¹. tandfonline.com

Table 1: Kinetic Parameters for Guaiacol Oxidation by Lignin (B12514952) Peroxidase

| Parameter | Value | Citation |

| Molar Extinction Coefficient (Tetraguaiacol) | 2.66 × 10⁴ M⁻¹ cm⁻¹ | tandfonline.com |

| Kₘ (Guaiacol) | 160 µM | nih.govresearchgate.net |

| kcat (Guaiacol) | 7.7 s⁻¹ | nih.govresearchgate.net |

| Rate Constant (Compound I) | 1.2 × 10⁶ M⁻¹s⁻¹ | nih.govresearchgate.net |

| Kᵈ (Compound II) | 64 µM | nih.govresearchgate.net |

| First-order Rate Constant (Compound II) | 17 s⁻¹ | nih.govresearchgate.net |

Oxidative Metabolism to Electrophilic o-Quinones

While guaiacol itself is a 2-methoxyphenol, its structural relationship to catechol (1,2-benzenediol) is significant in understanding potential oxidative pathways. Catechol, a constituent of edible plants, can undergo oxidative metabolism to form electrophilic o-quinones. This transformation is catalyzed by the Cytochrome P450 enzyme system and peroxidases. tandfonline.comtandfonline.comresearchgate.net The reactivity of phenolic compounds like guaiacol tends to increase with a greater number of substituent groups on the benzene (B151609) ring, with hydroxyl groups having a more pronounced enhancing effect than methyl groups. tandfonline.comtandfonline.com Guaiacol's involvement in peroxidase-catalyzed oxidation is further suggested by its ability to inhibit the formation of diquinone methides from other selective estrogen receptor modulators (SERMs) when co-incubated with peroxidase substrates. nih.gov

Formation of Guaiacol Oligomers and Their Radical Scavenging Properties

Guaiacol can be enzymatically synthesized into various oligomers. acs.orgnih.gov These guaiacol oligomers exhibit notable antioxidant activity and free radical scavenging properties. acs.orgnih.govmdpi.comrsc.orgresearchgate.net The primary mechanism underlying their radical scavenging capacity is attributed to the transfer of hydrogen atoms from their phenolic hydroxyl (-OH) groups to free radicals. mdpi.com

Detailed quantum chemical studies, utilizing Density Functional Theory (DFT) calculations, have been employed to elucidate the structure-activity relationships of these polyphenolic oligomers. acs.orgnih.gov The antioxidant activities have been correlated with several molecular descriptors, including O-H bond dissociation enthalpies (BDEs), the BDE for a second hydrogen atom abstraction from the phenoxyradicals (BDED), spin density, highest occupied molecular orbital (HOMO) distribution, ionization potentials (IPs), and the free energies and rate constants of hydrogen atom transfer (HAT). acs.orgnih.gov Among these, the BDED has been identified as the most crucial descriptor for understanding the free radical scavenging ability of guaiacol oligomers. acs.orgnih.gov The effectiveness of guaiacol derivatives as radical scavengers is also influenced by the nature of the substituent group located in the para position relative to the phenolic hydroxyl group. rsc.org Electron-donating groups, such as those found in vanillic alcohol and eugenol (B1671780), tend to increase reactivity compared to guaiacol, whereas electron-withdrawing groups, as seen in vanillin (B372448) and vanillic acid, can decrease reactivity in non-polar environments. rsc.org

Hydrodeoxygenation (HDO) Mechanisms

Hydrodeoxygenation (HDO) is a vital catalytic process for the upgrading of bio-oils by effectively removing oxygen atoms. frontiersin.orgcsic.eswhiterose.ac.ukresearchgate.net Guaiacol, with its characteristic hydroxyl and methoxyl functional groups, serves as a representative model compound for lignin-derived bio-oils in HDO studies. tandfonline.commdpi.com

Catalytic HDO Pathways (e.g., on Cu(111), Pt Clusters)

The HDO of guaiacol can proceed through several distinct pathways, primarily involving dehydroxylation (cleavage of the Caryl-OH bond), demethylation (cleavage of the Calkyl-O bond), and demethoxylation (cleavage of the Caryl-OCH₃ bond). frontiersin.org

On a Cu(111) surface , density functional theory (DFT) studies indicate that the formation of catechol via direct demethylation is both thermodynamically and kinetically favored over the formation of anisole (B1667542). whiterose.ac.ukmdpi.com The rate-limiting step for catechol production on Cu(111) is the demethylation step, which requires an activation barrier of 1.97 eV. whiterose.ac.uk In contrast, the formation of anisole, proceeding via direct dehydroxylation, involves a higher rate-limiting barrier of 2.07 eV. whiterose.ac.uk

Table 2: Rate-Limiting Activation Barriers for Guaiacol HDO on Cu(111)

| Pathway | Rate-Limiting Step | Activation Barrier (eV) | Citation |

| Catechol Formation | Direct Demethylation | 1.97 | whiterose.ac.uk |

| Anisole Formation | Direct Dehydroxylation | 2.07 | whiterose.ac.uk |

For platinum clusters (e.g., Pt₁₀) , DFT calculations suggest that direct deoxygenation mechanisms, involving the cleavage of C(sp²)-O bonds, are energetically more favorable than deoxygenation pathways that proceed through the hydrogenation of the aromatic ring and subsequent C(sp³)-O bond breaking. unipa.it From a thermodynamic perspective, the removal of oxygen-containing groups preferentially occurs by the elimination of the methoxyl (-OCH₃) fragment as methanol, followed by the hydroxyl (-OH) fragment as water. unipa.it

On a Pt(111) surface , at 573 K, catechol is identified as the preferred reaction product. acs.org Deoxygenation to fully deoxygenated products like phenol (B47542) or benzene is significantly slower, by at least four orders of magnitude. acs.org Direct removal of the hydroxyl group without prior activation of the phenyl ring is found to be exceedingly slow, by at least five orders of magnitude. acs.org

Studies on other transition metal catalysts reveal varying preferences for C-O bond scission. On Co(0001) and Ni(111) surfaces, the Caryl-O bond scission is reported to be preferable. researchgate.net Conversely, on an Fe(110) surface, the Caryl-OH bond scission is identified as the most probable pathway. researchgate.net However, for Pd(111) and Pt(111), some studies indicate that C-O scission leading to complete deoxygenation (e.g., to benzene) is not energetically feasible due to high activation barriers and endothermic behavior. researchgate.net

Formation of Catechol via Demethylation

The demethylation pathway is a significant route in the hydrodeoxygenation of guaiacol. frontiersin.org This mechanism specifically converts guaiacol into catechol, with methane (B114726) as a co-product. frontiersin.org On a Cu(111) surface, catechol is formed through a direct demethylation process, which is subsequently followed by the dehydrogenation of the hydroxyl group and the concerted re-hydrogenation of the catecholate intermediate. whiterose.ac.ukmdpi.com

The demethylation pathway to produce catechol is considered the most accessible mechanism on several transition metal catalysts, including Co, Ni, Cu, Pd, and Pt. frontiersin.org The typical reaction sequence observed in these catalytic systems is guaiacol → catechol → phenol → benzene. frontiersin.org The formation of catechol as an intermediate product has been consistently observed across various catalysts. mdpi.com Furthermore, the subsequent formation of phenol can occur through the dehydroxylation of catechol, which is itself formed via the demethylation of guaiacol. mdpi.com

Formation of Anisole via Dehydroxylation

The formation of anisole from guaiacol typically occurs through a dehydroxylation pathway, which involves the scission of the Caryl-OH bond frontiersin.org. This pathway is particularly favored on certain catalysts, such as Fe (110), where it exhibits a low activation barrier of 0.10 eV frontiersin.org. On Fe (110), the dehydroxylation route is the preferred mechanism for converting guaiacol into anisole, which can then further transform into benzene via demethoxylation or phenol via demethylation frontiersin.org. Other catalysts like Cu (111) also facilitate anisole formation via direct dehydroxylation, with a reported rate-limiting step activation barrier of 2.07 eV whiterose.ac.ukmdpi.comwhiterose.ac.uk.

Compensating Mechanisms: Direct Deoxygenation (DDO) vs. Deoxygenation-Through-Hydrogenation (HYD)

Two primary deoxygenation mechanisms compete during guaiacol HDO: Direct Deoxygenation (DDO) and Deoxygenation-Through-Hydrogenation (HYD) latech.eduunipa.it.

Direct Deoxygenation (DDO): This mechanism involves the direct cleavage of the Caryl-O bond (either Caryl-OH or Caryl-OCH3) without prior saturation of the aromatic ring latech.eduunipa.it. DDO pathways are often favored by catalysts that promote C-O bond scission directly. For instance, on NiFe(111), the direct Caryl-O bond scission is the most likely deoxygenation pathway rsc.org. On Ni2P/SiO2, DDO routes are promoted acs.org.

Deoxygenation-Through-Hydrogenation (HYD): In contrast, the HYD mechanism involves initial hydrogenation of the aromatic ring, followed by the removal of oxygen from the saturated hydrocarbon rings latech.eduunipa.it. Noble metals like platinum are suggested to facilitate C-O cleavage through a sequential hydrogenation-deoxygenation mechanism, which can be energetically more favorable and proceed at a faster rate osti.govrsc.org. For example, on a Pt10 platinum cluster, DFT calculations indicate that while ring hydrogenation is easier, the direct deoxygenation mechanism is favored at all temperatures, with lower energy barriers for C(sp2)-O bond cleavage compared to C(sp3)-O bond breaking in the saturated ring unipa.itrsc.org.

The preference between DDO and HYD pathways is highly dependent on the catalyst used and reaction conditions. For example, on a PtFe(111) catalyst, deoxygenation often proceeds via partial hydrogen addition to the aromatic ring followed by Caliphatic-O bond scission rsc.org.

Kinetic Studies and Reaction Rate Constants in HDO

Kinetic studies are essential for understanding the rates and mechanisms of guaiacol HDO. The HDO of guaiacol is a complex process with various elementary steps, and the determination of rate constants and activation energies provides critical insights.

For instance, on a Pt/C catalyst, experimental and theoretical investigations have been conducted to determine reaction pathways and kinetics latech.edu. The hydrodeoxygenation of guaiacol over Pt/AC catalysts has been modeled using pseudo-homogeneous plug-flow and power-law kinetic models, with different reaction orders reported for guaiacol conversion latech.edu.

Density Functional Theory (DFT) studies on Cu (111) surfaces show that the de-methylation step for catechol production has a rate-limiting barrier of 1.97 eV, while the dehydroxylation step for anisole formation has a rate-limiting barrier of 2.07 eV whiterose.ac.ukmdpi.comwhiterose.ac.uk. This suggests that catechol formation is thermodynamically and kinetically preferred on Cu (111) whiterose.ac.uk.

The kinetic parameters for guaiacol HDO can vary significantly depending on the catalyst and reaction conditions. For example, apparent activation energies for guaiacol conversion have been reported as 71.2 kJ/mol for sulfided Co-Mo catalysts, 58.7 kJ/mol for Ni-Mo catalysts, and 89.1 kJ/mol for a Ni-Cu/SiO2-ZrO2-La2O3 system researchgate.net.

| Catalyst System | Rate-Limiting Step / Pathway | Activation Energy (Ea) / Barrier | Reference |

|---|---|---|---|

| Fe (110) | Dehydroxylation to Anisole | 0.10 eV | frontiersin.org |

| Co (0001) | Demethylation to Catechol | 1.23 eV | frontiersin.orgcardiff.ac.uk |

| Ni (111) | Demethylation to Catechol | 1.21 eV | frontiersin.orgcardiff.ac.uk |

| Cu (111) | Demethylation to Catechol | 1.97 eV | whiterose.ac.ukmdpi.comwhiterose.ac.uk |

| Cu (111) | Dehydroxylation to Anisole | 2.07 eV | whiterose.ac.ukmdpi.comwhiterose.ac.uk |

| Pt/C | Guaiacol to Catechol (O-C bond scission) | 30.32 kcal/mol (experimental: 29.97 kcal/mol) | royalsocietypublishing.org |

| Pt/C | Guaiacol to Methylcatechol (C-H bond scission) | 41.3 kcal/mol | royalsocietypublishing.org |

| NiFe(111) | Guaiacol-HDO to Catechol | 1.26 eV | rsc.org |

| PtFe(111) | Guaiacol-HDO to Catechol | 0.93 eV | rsc.org |

| β-Mo2C (100) | Demethoxylation to Phenol | 112 kJ/mol | chemrxiv.org |

| Ni-Cu/SiO2-ZrO2-La2O3 | Guaiacol conversion (apparent) | 89.1 kJ/mol | researchgate.net |

| Sulfided Co-Mo/γ-Al2O3 | Guaiacol conversion (apparent) | 71.2 kJ/mol | researchgate.net |

| Sulfided Ni-Mo/γ-Al2O3 | Guaiacol conversion (apparent) | 58.7 kJ/mol | researchgate.net |

Pyrolysis and Thermal Degradation Mechanisms

Pyrolysis is a thermal degradation process that breaks down complex organic materials like lignin into smaller molecules, including guaiacol. Understanding the mechanisms involved is crucial for optimizing bio-oil production and controlling product distribution.

Role of Lignin Pyrolysis in Guaiacol Formation

Guaiacol is a significant product of lignin pyrolysis, serving as a model compound for the phenolic fraction of bio-oils latech.edulatech.edu. Lignin, a complex phenolic polymer, thermally degrades to produce a variety of compounds, with guaiacol being a principal product along with syringol, phenol, and catechol nih.gov. The formation of guaiacol derivatives is promoted at higher temperatures during lignin decomposition cornell.edu.

During lignin pyrolysis, the decomposition occurs in different stages. At intermediate temperatures (450–525 °C), phenols in the liquid products reach their maximum, while lower and higher temperatures favor the formation of dimer compounds cornell.edu. The interaction between lignin and cellulose (B213188) can also influence product distribution, promoting the secondary decomposition of guaiacol derivatives into compounds like benzene and phenol cornell.edu.

Free Radical Detection in Pyrolysis Studies

Pyrolysis of guaiacol is a free radical reaction, and the detection of these radicals provides insights into the reaction pathways. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the pyrolysis of guaiacol as a lignin model compound mdpi.comresearchgate.net. These studies have proven that methyl radicals are among the free radicals mainly detectable by EPR mdpi.comresearchgate.net. Other free radicals, such as C6H4(OH)O•, C6H4(OCH3)O•, and hydrogen radicals, are also continuously rearranged during guaiacol pyrolysis mdpi.comresearchgate.net.

The presence of methoxyl, phenoxy, and substituted phenoxy radicals has been suggested as precursors for the formation of major products like syringol, guaiacol, phenols, and substituted phenols during lignin pyrolysis nih.gov. The initial decomposition step for methoxyphenols, including guaiacol, often involves the loss of a methyl radical (HOC6H4OCH3 → HOC6H4O• + CH3•) acs.org.

Intermediate Species and Char Formation Mechanisms (e.g., o-quinonemethide)

During the pyrolysis and thermal degradation of guaiacol, various intermediate species are formed, contributing to the complex product mixture and char formation. Key among these is o-quinonemethide (6-methylene-2,4-cyclohexadien-1-one) mdpi.comaip.orgresearchgate.netresearchgate.netcabidigitallibrary.org.

o-Quinonemethide has been identified as a crucial intermediate in the formation of coke (char) from guaiacol mdpi.comaip.orgresearchgate.netcabidigitallibrary.org. Direct evidence of its production at around 350 °C during guaiacol pyrolysis has been observed using in situ FTIR spectroscopy, with its rapid disappearance around 420 °C indicating char formation mdpi.comresearchgate.net. This intermediate can also be hydrogenated to form o-cresol (B1677501) aip.org.

Other significant pyrolysis products and intermediates include:

1,2-dihydroxybenzene (catechol): Formed via the homolytic cleavage of the CH3-O bond, with a total energy barrier of formation of 312.9 kJ/mol aip.orgresearchgate.net.

Phenol and o-cresol: These are common products, and their formation can be linked to the degradation of methoxyphenols aip.orgrsc.orgresearchgate.net. Phenol can also be formed by decarbonylation of 2-hydroxybenzaldehyde, an intermediate that can arise from guaiacol mdpi.com.

2-hydroxybenzaldehyde: Another product resulting from guaiacol pyrolysis, with its formation pathway involving the homolytic cleavage of the O-H bond mdpi.comaip.orgresearchgate.net.

Methane, carbon monoxide, and coke: These are also common products of guaiacol thermal decomposition aip.org.

Reactions in Atmospheric and Aquatic Environments

Guaiacol undergoes various chemical transformations in both atmospheric and aquatic matrices, driven by different oxidative and nitrative pathways. These reactions lead to the formation of diverse products, some of which contribute significantly to atmospheric aerosol burdens.

Aqueous-Phase Photonitration Products (e.g., Nitroguaiacols)

Aqueous-phase reactions play an important role in the atmospheric chemistry of guaiacol, complementing gas-phase and heterogeneous reactions in the formation of secondary organic aerosols (SOA) ontosight.ainih.govnih.goviarc.frfishersci.cafishersci.com. Studies have investigated the aqueous-phase photonitration of guaiacol under simulated sunlight conditions, in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) ontosight.ainih.govnih.govfishersci.ca.

The primary products identified from the aqueous-phase photonitration of guaiacol are nitroguaiacols, specifically 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG), and 4,6-dinitroguaiacol (4,6DNG) ontosight.ainih.govnih.goviarc.frfishersci.ca. The presence of 4NG and 4,6DNG has been confirmed in winter PM10 aerosols collected from Ljubljana, Slovenia, highlighting their environmental relevance ontosight.ainih.govnih.goviarc.frfishersci.ca. Notably, 4,6-dinitroguaiacol exhibits strong absorption of ultraviolet and visible light, suggesting its potential as a significant component of atmospheric "brown" carbon, particularly in regions impacted by biomass burning ontosight.ainih.govnih.goviarc.frfishersci.ca.

Aqueous-phase reactions of guaiacol have been shown to yield higher SOA formation compared to gas-phase reactions, with reported yields of approximately 60% versus 30% at one half-life of guaiacol fishersci.com. These aqueous reactions are characterized by more complex mechanisms and a more gradual evolution of SOA fishersci.com. While initial gas-phase SOA (gasSOA) typically exhibits high oxidation levels (O/C > 0.82), aqueous-phase SOA (aqSOA) starts with lower O/C ratios (0.55–0.75) fishersci.com. However, prolonged aqueous-phase reactions lead to a substantial increase in the oxidation state of aqSOA, bringing its bulk chemical composition closer to that of gasSOA fishersci.com. Furthermore, aqueous reactions facilitate the formation of a greater abundance of oligomers and high-molecular-weight compounds, alongside a sustained production of carboxylic acids fishersci.com.

OH-Initiated Reactions in Atmosphere and Wastewater

The hydroxyl radical (OH) is a highly reactive oxidant that plays a dominant role in tropospheric photochemistry, initiating the degradation of many organic compounds, including guaiacol wikipedia.orgfishersci.ca. Investigations into the OH-initiated transformation mechanisms and kinetics of guaiacol, both in the atmosphere and in wastewater, have been conducted in the presence of oxygen (O₂) and nitrogen oxides (NOx) wikipedia.orgwikipedia.org.

The solvent effect, particularly in aqueous solutions, significantly influences the reaction pathways. It has been observed that the presence of a solvent lowers the energy barriers for initial OH-addition reactions more effectively than for hydrogen (H)-abstraction reactions wikipedia.orgwikipedia.org. This results in a considerably higher branching ratio for OH-addition in aqueous solution (0.92) compared to the gas phase (0.42) wikipedia.orgwikipedia.org.

Table 1: OH-Initiated Reaction Kinetics of Guaiacol at 298 K

| Environment | Overall Rate Constant (cm³ molecule⁻¹ s⁻¹) | Half-Life |

| Atmosphere | 5.56 × 10⁻¹² wikipedia.orgwikipedia.org | 34.6 h wikipedia.orgwikipedia.org |

| Wastewater | 1.41 × 10⁻¹¹ wikipedia.orgwikipedia.org | 0.82 s wikipedia.orgwikipedia.org |

In the atmosphere, several favorable products are formed from OH-initiated reactions, including nitroguaiacols, methoxybenzoquinone, 2-hydroxyphenyl formate (B1220265), 2-methoxybenzene-1,3-diol, and dialdehyde, all of which can contribute to the formation of secondary organic aerosols (SOAs) wikipedia.org. In wastewater, NO₂ addition reactions lead to the formation of products such as nitroguaiacols and 2-methoxybenzene-1,4-diol, which may exhibit higher toxicity than the parent guaiacol wikipedia.orgwikipedia.org. Conversely, O₂/NO addition pathways can generate less harmful products, with the exception of methoxybenzoquinone, which has been noted to possess higher toxicity than guaiacol wikipedia.orgwikipedia.org. The degradation of guaiacol by both OH and NO₃ radicals is considered predominant in the atmosphere wikipedia.org.

Formation of Secondary Organic Aerosols (SOA)

Guaiacol is recognized as a significant precursor to the formation of secondary organic aerosols (SOA), particularly those originating from biomass burning emissions uni.luontosight.ainih.govnih.goviarc.frfishersci.cafishersci.comwikipedia.orgnih.govnih.gov. Experimental studies have investigated SOA formation from the gas-phase reaction of guaiacol with OH radicals, revealing that SOA yield is influenced by guaiacol concentration, OH exposure, and the presence of sulfur dioxide (SO₂) and nitrogen dioxide (NO₂) nih.gov.